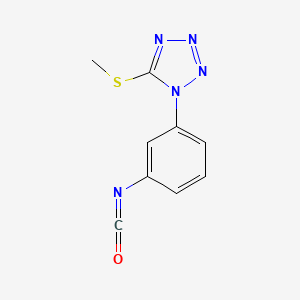
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole is a chemical compound with a unique structure that combines an isocyanate group, a phenyl ring, a methylsulfanyl group, and a tetrazole ring
Métodos De Preparación
The synthesis of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route involves the reaction of 3-isocyanatophenyl methanesulfonate with sodium azide under controlled conditions to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.
Aplicaciones Científicas De Investigación
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole can be compared with similar compounds such as:
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole: This compound also contains an isocyanate group and a phenyl ring but has a pyrazole ring instead of a tetrazole ring.
3-Isocyanatophenyl methanesulfonate: This compound lacks the tetrazole ring and has a methanesulfonate group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Número CAS |
111982-97-9 |
|---|---|
Fórmula molecular |
C9H7N5OS |
Peso molecular |
233.25 g/mol |
Nombre IUPAC |
1-(3-isocyanatophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H7N5OS/c1-16-9-11-12-13-14(9)8-4-2-3-7(5-8)10-6-15/h2-5H,1H3 |
Clave InChI |
DCSLJMJNINBKHO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=NN1C2=CC=CC(=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


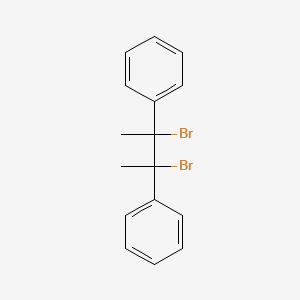

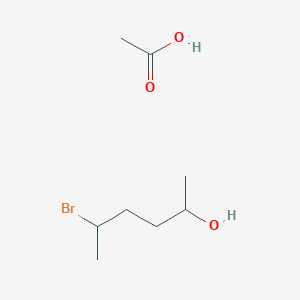
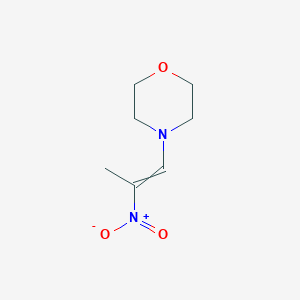
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
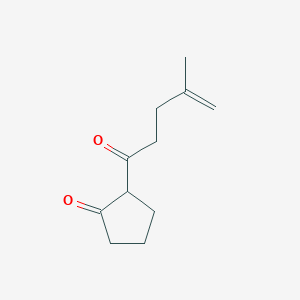
![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
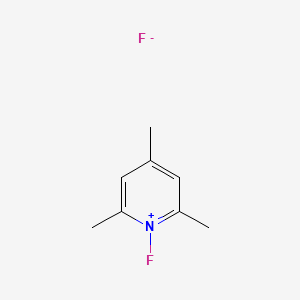
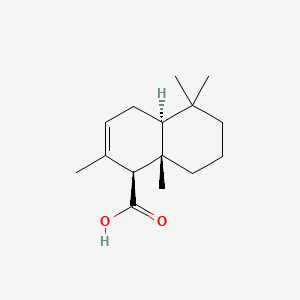
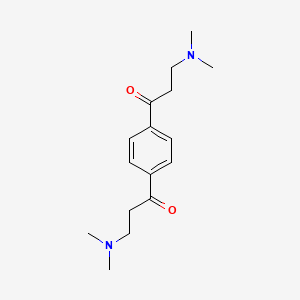
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
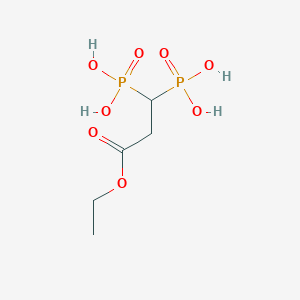
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
